![molecular formula C25H21N5O3 B2494237 N-(3-甲氧基苄基)-5-氧代-3-(间甲苯基)-4,5-二氢-[1,2,3]三唑并[1,5-a]喹噁啉-8-甲酰胺 CAS No. 1031623-31-0](/img/no-structure.png)

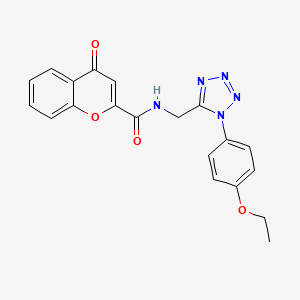

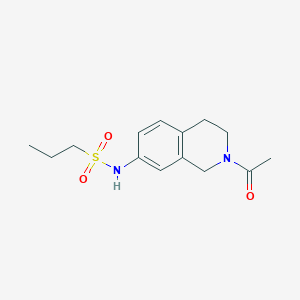

N-(3-甲氧基苄基)-5-氧代-3-(间甲苯基)-4,5-二氢-[1,2,3]三唑并[1,5-a]喹噁啉-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fused quinazolines often involves multi-step reactions, starting from basic heterocyclic precursors or by modifying existing quinazoline derivatives. Techniques such as cyclization, nucleophilic substitution, and condensation reactions are commonly employed. For instance, the ribosylation of fused quinazolines to synthesize new nucleosides of fluorescence interest demonstrates a method of modifying quinazoline derivatives to achieve desired properties (Break et al., 2013).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by their aromatic fused ring system, which significantly influences their chemical reactivity and interaction with biological targets. Advanced techniques such as X-ray crystallography and NMR spectroscopy are pivotal in elucidating their precise molecular structure. The synthesis and structural elucidation of related compounds, such as 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, affirm the importance of these techniques in confirming the molecular architecture (Wu et al., 2022).

Chemical Reactions and Properties

Quinazoline derivatives undergo a variety of chemical reactions, including nucleophilic and electrophilic substitutions, which allow for further functionalization of the molecule. These reactions are crucial for modifying the compound's chemical properties to enhance its biological activity or alter its physical properties for specific applications. For example, the reaction of anthranilamide with isocyanates represents a method to synthesize novel quinazolinone derivatives, showcasing the versatility of quinazoline chemistry (Chern et al., 1988).

科学研究应用

合成新化合物

对新化合物的合成研究通常探讨这些物质的潜在生物应用。Break、Mosselhi和Elshafai(2013年)的研究展示了融合喹唑啉的核糖基化,导致新核苷类物质的产生,具有荧光特性。这表明有潜力创造具有特定荧光特性的新化合物,用于各种科学应用(Break,Mosselhi和Elshafai,2013年)。

抗菌活性

抗菌活性的开发和评估是对新喹唑啉衍生物的研究的重要组成部分。Özyanik、Demirci、Bektaş和Demirbas(2012年)探讨了含有咪唑核的喹啉衍生物的合成,表明一些合成的化合物对各种微生物表现出良好至中等的活性。这表明这些化合物有潜力用于开发新的抗菌剂(Özyanik等,2012年)。

荧光研究

荧光研究对于了解新化合物的性质及其在科学研究中的潜在应用至关重要。Break等人(2013年)关于融合喹唑啉的核糖基化以产生具有荧光特性的新核苷类物质的研究突显了这些化合物在荧光研究中的相关性及其在生物化学和医学研究中的潜在应用。

潜在生物活性

探索潜在的生物活性,包括抗炎和抗癌性质,是新化合物研究的重要领域。Shen等人(2019年)关于合成三唑喹唑啉衍生物作为抗炎剂的发现和评估的研究展示了这些化合物在治疗炎症中的潜在治疗应用(Shen et al., 2019)。同样,Saad、Osman和Moustafa(2011年)对新吡唑和三唑含有喹唑啉基团的化合物的合成和抗癌活性的研究表明了这些化合物在抗癌药物开发中的潜力(Saad, Osman, & Moustafa, 2011)。

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the condensation of 3-methoxybenzaldehyde with 3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid, followed by cyclization and subsequent reduction of the resulting imine to form the desired product.", "Starting Materials": [ "3-methoxybenzaldehyde", "3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid", "Sodium borohydride", "Acetic acid", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid in the presence of acetic acid and methanol to form the imine intermediate.", "Step 2: Cyclization of the imine intermediate by heating with acetic acid and chloroform to form the desired product.", "Step 3: Reduction of the imine intermediate with sodium borohydride in methanol to form the desired product." ] } | |

CAS 编号 |

1031623-31-0 |

产品名称 |

N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |

分子式 |

C25H21N5O3 |

分子量 |

439.475 |

IUPAC 名称 |

N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C25H21N5O3/c1-15-5-3-7-17(11-15)22-23-27-25(32)20-10-9-18(13-21(20)30(23)29-28-22)24(31)26-14-16-6-4-8-19(12-16)33-2/h3-13,29H,14H2,1-2H3,(H,26,31) |

SMILES |

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC(=CC=C5)OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2494157.png)

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2494158.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2494160.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea](/img/structure/B2494161.png)

![2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2494163.png)

![7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B2494164.png)

![2-(4-chlorophenoxy)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494165.png)